molecular formula C14H14N2 B8586035 2-[Imino(phenyl)methyl]-4-methylaniline CAS No. 58610-53-0

2-[Imino(phenyl)methyl]-4-methylaniline

Cat. No.: B8586035
CAS No.: 58610-53-0
M. Wt: 210.27 g/mol
InChI Key: OWVWEVNXXMKHJO-UHFFFAOYSA-N
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Description

2-[Imino(phenyl)methyl]-4-methylaniline is a nitrogen-containing aromatic compound characterized by a central imine (–C=N–) functional group that bridges a 4-methylaniline moiety and a phenyl ring . This molecular structure, specifically the conjugation between the imine bond and the aromatic systems, makes it a valuable precursor in coordination chemistry and catalysis research . Compounds of this type are frequently investigated as ligands for metal complexes and as corrosion inhibitors for mild steel in acidic media, with their performance linked to the electron-rich nature of the imine nitrogen and aromatic rings which facilitates adsorption onto metal surfaces . Researchers value this chemical as a building block for synthesizing more complex organic molecules and for studying electron interactions in various chemical environments. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

58610-53-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-4-methylaniline

InChI

InChI=1S/C14H14N2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,16H,15H2,1H3

InChI Key

OWVWEVNXXMKHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Azomethine Dyes ()

Compounds such as 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate share structural motifs with the target compound, particularly the imine linkage and aromatic substitution patterns. Key differences include:

  • Functional Groups: Azo (-N=N-) and acryloyl ester groups in the dyes vs. a simpler imine in 2-[Imino(phenyl)methyl]-4-methylaniline.
  • Applications : Azo-azomethine dyes are utilized in colorimetric sensors and photodynamic materials due to extended conjugation . The target compound, lacking azo groups, may exhibit narrower absorption spectra but greater stability.
  • Reactivity : The acryloyl esters in enable polymerization, whereas the target’s imine group favors metal coordination.

Schiff Bases with Porphyrin Moieties ()

SSC-2 ((E)-2,5-dihydroxy-4-(((4-(10,15,20-triphenylporphyrin-5-yl)phenyl)imino)methyl)benzaldehyde) contains an imine bond linked to a porphyrin, enabling applications in photodynamic therapy and catalysis. Comparatively:

  • Electronic Properties : The porphyrin in SSC-2 enhances π-conjugation and redox activity, whereas the target compound’s simpler structure may limit such effects.
  • Coordination Chemistry: Both compounds can act as ligands, but SSC-2’s porphyrin allows for multidentate metal binding, contrasting with the monodentate imine in the target .

Substituted Aniline Derivatives ()

  • 4-Amino-2-phenylphenol (): Functional Groups: Hydroxyl (-OH) vs. imine. Properties: The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity, enhancing solubility in polar solvents. The target compound’s imine group may reduce solubility but improve thermal stability .
  • 4-Fluoro-2-methylaniline () :
    • Substituent Effects : Fluorine’s electron-withdrawing nature lowers basicity (pKa ~3.5) compared to the electron-donating methyl and imine groups in the target compound (estimated pKa ~4.5–5.5) .

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Functional Groups Key Applications/Properties Reference
2-[Imino(phenyl)methyl]-4-methylaniline C14H14N2 Aniline, imine, methyl Ligand, intermediate for dyes N/A
Azo-azomethine dyes (e.g., from ) Varies Azo, imine, acryloyl ester Dyes, sensors, photodynamic agents
SSC-2 (Schiff base with porphyrin) C34H24N4O2 Imine, porphyrin, aldehyde Photodynamic therapy, catalysis
4-Amino-2-phenylphenol C12H11NO Aniline, phenol Unknown (toxicity unstudied)
4-Fluoro-2-methylaniline C7H8FN Aniline, fluorine, methyl Pharmaceutical intermediates

Research Findings and Gaps

  • Coordination Potential: The imine group in the target compound is underutilized in the provided evidence. Schiff bases in and demonstrate robust metal-binding capabilities, suggesting similar utility for the target .
  • Toxicity Data: Like 4-Amino-2-phenylphenol (), the toxicological profile of 2-[Imino(phenyl)methyl]-4-methylaniline remains unstudied, highlighting a critical research gap .
  • Synthetic Routes : ’s use of metallic sodium and acryloyl chloride for imine formation could inform scalable synthesis methods for the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-[Imino(phenyl)methyl]-4-methylaniline, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via condensation reactions between 4-methylaniline and benzaldehyde derivatives. Key considerations include:

  • Temperature control : Maintaining 60–80°C improves imine formation efficiency while minimizing side reactions like over-oxidation .
  • Solvent selection : Aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and reduce hydrolysis of the imino group .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress, with termination at ~80% conversion to limit by-products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : SHELX software resolves tautomeric equilibria (e.g., imine-enamine forms) and provides bond-length precision of ±0.01 Å .
  • Multinuclear NMR : 1H and 13C NMR identify proton environments (e.g., NH2 at δ 4.8–5.2 ppm) and confirm regiochemistry. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • IR spectroscopy : Stretching frequencies for C=N (~1640 cm⁻¹) and NH2 (~3350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of 2-[Imino(phenyl)methyl]-4-methylaniline?

Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . For example:

  • Basis sets (e.g., 6-311++G(d,p)) optimize geometry with <0.001 Å RMSD from crystallographic data .
  • Calculated ionization potentials (e.g., 8.2 eV) guide redox stability assessments in electrochemical studies .

Q. What experimental strategies address contradictions between observed and theoretical spectroscopic data?

Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., 25–100°C) detects tautomerization or solvent interactions causing spectral shifts .
  • Solvent modeling : Polarizable continuum models (PCM) in DFT simulations improve agreement with experimental NMR/IR data .
  • Polymorphism : X-ray diffraction distinguishes solid-state conformers from solution-phase structures .

Q. What methodologies are critical for analyzing oxidative by-products during synthesis?

Answer:

  • HPLC-MS : A C18 column with acetonitrile/water (70:30, 0.1% formic acid) separates quinones (m/z +16) and dimeric adducts (m/z ×2) .
  • Cyclic voltammetry : Oxidation potentials (e.g., +1.2 V vs. Ag/AgCl) correlate with stability under aerobic conditions .
  • Kinetic profiling : UV-Vis spectroscopy monitors intermediates (λmax ~450 nm) to optimize reaction quenching times .

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